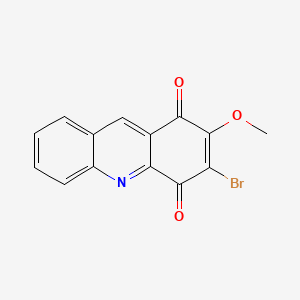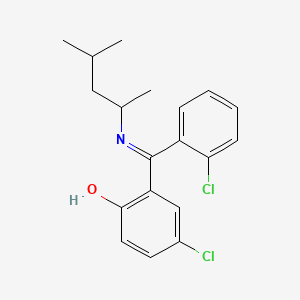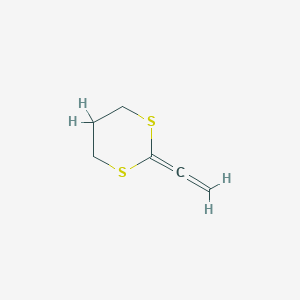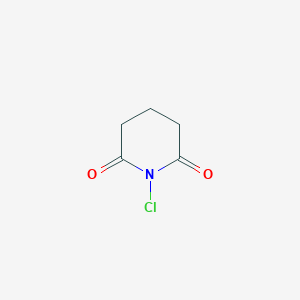![molecular formula C11H9N3 B14431566 2-Methylpyrazolo[1,5-A]quinoxaline CAS No. 78564-51-9](/img/structure/B14431566.png)
2-Methylpyrazolo[1,5-A]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrazolo[1,5-A]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and quinoxaline ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-A]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoxaline with methylhydrazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazolo[1,5-A]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced pyrazoloquinoxalines.
Substitution: Amino or thio-substituted pyrazoloquinoxalines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-A]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival . Additionally, the compound’s ability to intercalate with DNA can result in the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoxalines: Quinoxaline derivatives are structurally related and have been studied for their diverse pharmacological properties.
Imidazo[1,5-A]quinoxalines: These compounds also feature a fused ring system and are known for their potential therapeutic applications.
Uniqueness: 2-Methylpyrazolo[1,5-A]quinoxaline stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its methyl group at the 2-position of the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
78564-51-9 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H9N3/c1-8-6-9-7-12-10-4-2-3-5-11(10)14(9)13-8/h2-7H,1H3 |
InChI Key |
OZAKVOJEWLUMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14431490.png)

![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)











